20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid
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Overview
Description
20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid: is a complex organic compound characterized by the presence of an isoindoline nucleus and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent has been proposed as an efficient method .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes, including the use of transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for the construction of complex heterocyclic structures with high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . Reaction conditions often involve moderate to high temperatures and the use of solvents such as toluene .
Major Products:
Scientific Research Applications
20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs: These compounds share a similar isoindoline nucleus and have been investigated for their anticancer and antioxidant activities.
4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives: These compounds are studied for their potential as anti-Alzheimer agents.
Uniqueness: 20-(1,3-Dioxoisoindolin-2-yl)-3,6,9,12,15,18-hexaoxaicosan-1-oic acid is unique due to its multiple ether linkages and extended carbon chain, which provide distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C22H31NO10 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H31NO10/c24-20(25)17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-23-21(26)18-3-1-2-4-19(18)22(23)27/h1-4H,5-17H2,(H,24,25) |
InChI Key |
STXKPSZQPBTKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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